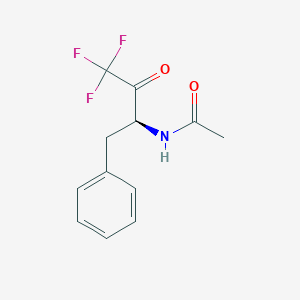

1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2. 製法

合成経路と反応条件

1,1,1-トリフルオロ-3-アセチルアミノ-4-フェニルブタン-2-オンの合成は、通常、フェニルアラニン誘導体とトリフルオロメチルケトン前駆体の反応から始まる、複数段階のプロセスです。 反応条件には、通常、ジクロロメタンなどの有機溶媒と、4-ジメチルアミノピリジン (DMAP) などの触媒の使用が含まれており、反応を促進します .

工業的製法

この化合物の工業的製法は、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を含む場合があります。 このプロセスには、再結晶や精製などの工程が含まれ、目的の形態で最終生成物が得られます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-TRIFLUORO-3-ACETAMIDO-4-PHENYL BUTAN-2-ONE involves multiple steps, typically starting with the reaction of phenylalanine derivatives with trifluoromethyl ketone precursors. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

化学反応の分析

反応の種類

1,1,1-トリフルオロ-3-アセチルアミノ-4-フェニルブタン-2-オンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成することができます。

還元: 還元反応により、ケトン基をアルコールまたは他の還元された形態に変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤があります。 反応条件は、温度、溶媒、触媒など、目的の変換によって異なります .

生成される主要な生成物

これらの反応から生成される主要な生成物は、特定の反応の種類によって異なります。たとえば、酸化はカルボン酸を生じることがありますが、還元はアルコールを生じることがあります。 置換反応は、さまざまな官能基を持つさまざまな誘導体の生成につながる可能性があります .

4. 科学研究への応用

1,1,1-トリフルオロ-3-アセチルアミノ-4-フェニルブタン-2-オンは、以下を含むいくつかの科学研究への応用があります。

化学: 有機合成における試薬として、およびより複雑な分子の合成のためのビルディングブロックとして使用されています。

生物学: 特にキモトリプシノーゲンBなどのプロテアーゼを標的にする酵素阻害剤としての可能性が調査されています.

医学: その独特の化学的特性により、治療上の可能性が探求されています。

科学的研究の応用

Enzyme Inhibition Studies

One of the primary applications of 1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one is in enzyme inhibition studies. It has been used as an inhibitor for serine proteases, particularly chymotrypsin. Research indicates that this compound can form stable complexes with chymotrypsin, allowing for detailed structural studies via NMR spectroscopy. Such studies help elucidate the mechanisms of enzyme action and inhibition, providing insights into enzyme kinetics and substrate specificity .

Structural Biology

The compound's ability to form complexes with proteins makes it valuable in structural biology. By analyzing the complexes formed between this trifluoromethyl ketone and various enzymes, researchers can gain insights into the three-dimensional structures of these proteins. This information is crucial for understanding protein function and designing inhibitors for therapeutic purposes .

Potential Therapeutic Uses

The unique trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a candidate for drug development. Its inhibitory effects on specific enzymes suggest potential applications in treating diseases where these enzymes play a critical role. For example, inhibitors of chymotrypsin may have implications in managing conditions related to inflammation or cancer.

Case Study 1: Chymotrypsin Inhibition

In a study published by the American Chemical Society, researchers investigated the interaction between chymotrypsin and N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone. The study utilized NMR spectroscopy to determine binding affinities and inhibition constants. The findings revealed that this compound effectively inhibits chymotrypsin activity, providing a model for designing more potent inhibitors .

Case Study 2: Structural Analysis

Another significant study focused on the structural analysis of complexes formed between bovine chymotrypsin Aα and various peptidyl trifluoromethyl ketones. The research highlighted how these interactions could be leveraged to develop new therapeutic agents targeting serine proteases. The insights gained from these structural analyses are instrumental in advancing drug discovery efforts .

Summary of Applications

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Used as an inhibitor for serine proteases like chymotrypsin; aids in understanding enzyme mechanisms. |

| Structural Biology | Valuable for studying protein-ligand interactions; helps elucidate protein structures. |

| Pharmacology | Potential therapeutic applications due to its inhibitory effects on specific enzymes. |

作用機序

1,1,1-トリフルオロ-3-アセチルアミノ-4-フェニルブタン-2-オンの作用機序には、酵素などの特定の分子標的との相互作用が含まれます。 この化合物は、キモトリプシノーゲンBなどの酵素の活性部位のセリンヒドロキシル基と共有結合性のヘミケタール付加体を形成し、その活性を阻害します . この相互作用は酵素の機能を阻害し、阻害効果をもたらします。

6. 類似化合物の比較

類似化合物

1,1,1-トリフルオロ-3-((N-アセチル)-L-ロイシルアミド)-4-フェニル-ブタン-2-オン (N-アセチル-L-ロイシル-L-フェニルアラニルトリフルオロメチルケトン): 同様の阻害特性を持つ別のトリフルオロメチルケトン誘導体.

N-アセチル-L-ロイシル-L-フェニルアラニルトリフルオロメチルケトン: 異なるアミノ酸配列を持つが、類似の化学構造を持つ関連化合物.

独自性

1,1,1-トリフルオロ-3-アセチルアミノ-4-フェニルブタン-2-オンは、その特定のトリフルオロメチルケトン基と、酵素活性部位と共有結合性付加体を形成する能力により、独自です。 この特性は、生化学研究と潜在的な治療用途において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

1,1,1-TRIFLUORO-3-((N-ACETYL)-L-LEUCYLAMIDO)-4-PHENYL-BUTAN-2-ONE (N-ACETYL-L-LEUCYL-L-PHENYLALANYL TRIFLUOROMETHYL KETONE): Another trifluoromethyl ketone derivative with similar inhibitory properties.

N-ACETYL-L-LEUCYL-L-PHENYLALANYL TRIFLUOROMETHYL KETONE: A related compound with a different amino acid sequence but similar chemical structure.

Uniqueness

1,1,1-TRIFLUORO-3-ACETAMIDO-4-PHENYL BUTAN-2-ONE is unique due to its specific trifluoromethyl ketone group and its ability to form covalent adducts with enzyme active sites. This property makes it a valuable tool in biochemical research and potential therapeutic applications .

生物活性

1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one, also known as N-acetyl-L-phenylalanyl trifluoromethyl ketone, is a compound that has garnered interest in biochemical research due to its inhibitory effects on various enzymes, particularly serine proteases such as chymotrypsin and trypsin. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

N-acetyl-L-phenylalanyl trifluoromethyl ketone acts primarily as a serine protease inhibitor . It forms a stable complex with the active site of serine proteases, effectively blocking substrate access and preventing enzymatic activity. The trifluoromethyl group enhances the electrophilic character of the carbonyl carbon in the ketone, facilitating nucleophilic attack by the serine residue in the enzyme's active site.

Key Findings:

- Inhibition Constants : The inhibition constant (Ki) for N-acetyl-L-phenylalanyl trifluoromethyl ketone with chymotrypsin has been reported to be in the range of 170 to 1.2 μM, indicating a potent inhibitory effect .

- Chemical Shifts and Hydrogen Exchange : Studies using NMR spectroscopy have shown that the chemical shifts of His57 in chymotrypsin change upon binding with this compound, reflecting alterations in hydrogen bonding dynamics .

Structure-Activity Relationship (SAR)

The structural features of N-acetyl-L-phenylalanyl trifluoromethyl ketone contribute significantly to its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Increases electrophilicity and enhances binding affinity to serine proteases. |

| Acetamido Group | Provides additional hydrogen bonding interactions with enzyme active sites. |

| Phenyl Ring | Contributes to hydrophobic interactions, stabilizing the enzyme-inhibitor complex. |

Study 1: Inhibition of Chymotrypsin

A study investigated the kinetic parameters of N-acetyl-L-phenylalanyl trifluoromethyl ketone as an inhibitor of chymotrypsin. The results indicated that the compound effectively inhibited chymotrypsin activity with a significant decrease in substrate turnover at alkaline pH levels. The maximum catalytic efficiency (kcat/KM) was observed at pH values above 8.0 .

Study 2: Enzyme Specificity

Research demonstrated that N-acetyl-L-phenylalanyl trifluoromethyl ketone exhibits selective inhibition towards serine proteases compared to cysteine proteases. This selectivity was attributed to differences in the active site architecture between these enzyme classes .

Comparative Analysis with Other Trifluoromethyl Ketones

A comparative analysis was conducted on various peptidyl trifluoromethyl ketones regarding their inhibitory effects on serine proteases. N-acetyl-L-phenylalanyl trifluoromethyl ketone showed superior inhibition compared to other derivatives like N-acetyl-Gly-L-Phe-CF3 and N-acetyl-Leu-L-Phe-CF3 .

| Compound | Inhibition Constant (Ki, μM) |

|---|---|

| N-Acetyl-L-Phe-CF3 | 1.2 |

| N-Acetyl-Gly-L-Phe-CF3 | 12 |

| N-Acetyl-Leu-L-Phe-CF3 | 20 |

特性

CAS番号 |

128656-63-3 |

|---|---|

分子式 |

C12H12F3NO2 |

分子量 |

259.22 g/mol |

IUPAC名 |

N-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]acetamide |

InChI |

InChI=1S/C12H12F3NO2/c1-8(17)16-10(11(18)12(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17)/t10-/m0/s1 |

InChIキー |

JTIIYPHJIDENCW-JTQLQIEISA-N |

SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F |

異性体SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(F)(F)F |

正規SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F |

同義語 |

Ac-Phe-CF3 acetyl-phenylalanyl trifluoromethyl ketone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。